Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H9ClN2O3 and a molecular weight of 192.6 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a masked enaminone, participating in reactions with 1,3-dicarbonyl compounds to form complex heterocyclic systems . These interactions can modulate biological activities such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
3-amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
Isoxazole-4-carboxylate derivatives: These compounds have shown significant biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C6H9ClN2O3 |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
ethyl 5-amino-1,2-oxazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-2-10-6(9)4-3-5(7)11-8-4;/h3H,2,7H2,1H3;1H |
InChI Key |
ILCBYTDDGVFCKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)N.Cl |
Origin of Product |
United States |
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